Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

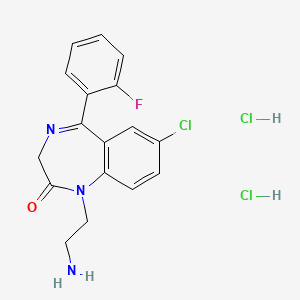

Dihydrochloride is a chemical compound belonging to the benzodiazepine class. It is a metabolite of flurazepam, a long-acting benzodiazepine used primarily as a hypnotic agent to treat insomnia. The compound is characterized by its molecular formula C17H17Cl3FN3O and a molecular weight of 404.6937832 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of didesethyl flurazepam dihydrochloride involves multiple steps, starting from the parent compound flurazepam. One common method includes the removal of ethyl groups from flurazepam through a series of chemical reactions. The process typically involves:

N-dealkylation: This step removes the ethyl groups from the nitrogen atoms in the flurazepam molecule.

Hydrochloride formation: The resulting compound is then treated with hydrochloric acid to form the this compound salt.

Industrial Production Methods

Industrial production of didesethyl flurazepam this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions

Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced metabolites, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Applications De Recherche Scientifique

Dihydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine metabolites.

Biology: The compound is studied for its metabolic pathways and interactions with biological systems.

Medicine: Research focuses on its pharmacokinetics and potential therapeutic uses.

Industry: It is used in the development and testing of new benzodiazepine derivatives

Mécanisme D'action

Dihydrochloride exerts its effects by binding to the allosteric site on gamma-aminobutyric acid (GABA) type A receptors. This binding potentiates the action of GABA, an inhibitory neurotransmitter, by opening the chloride channel within the receptor. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in sedative and hypnotic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Flurazepam: The parent compound, used primarily as a hypnotic agent.

Norflurazepam: Another metabolite of flurazepam with similar pharmacological properties.

Fludiazepam: A benzodiazepine with similar sedative effects.

Cinolazepam: Another benzodiazepine derivative with comparable properties.

Uniqueness

Dihydrochloride is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of flurazepam. Its distinct chemical structure and pharmacokinetics make it an important compound for research and development in the field of benzodiazepines .

Activité Biologique

Dihydrochloride compounds are a class of chemical substances that typically include a this compound salt form of various active pharmaceutical ingredients. This article focuses on the biological activity of several notable this compound compounds, particularly zuclopenthixol this compound , histamine this compound , and trimetazidine this compound . Each of these compounds exhibits unique pharmacological properties and biological activities that have been documented in various studies.

1. Zuclopenthixol this compound

Overview : Zuclopenthixol this compound is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders.

Biological Activity :

- Mechanism of Action : It acts as a dopamine antagonist, affecting neurotransmitter activity in the brain, which helps alleviate psychotic symptoms.

- Clinical Findings : A systematic review involving 20 trials with 1850 participants indicated that zuclopenthixol this compound was effective in improving global and mental state outcomes compared to placebo and other antipsychotics. However, it was associated with a higher incidence of movement disorders compared to clozapine and risperidone .

| Comparison Group | Movement Disorders (RR) | Global State Improvement | Mental State Improvement |

|---|---|---|---|

| Zuclopenthixol vs Placebo | 6.07 (very low quality) | Similar | Similar |

| Zuclopenthixol vs Chlorpromazine | Not significantly different | Similar | Similar |

2. Histamine this compound

Overview : Histamine this compound is an endogenous biogenic amine involved in several physiological processes, including immune response and gastric acid secretion.

Biological Activity :

- Mechanism of Action : It acts as an agonist at histamine receptors (H1-H4), leading to various biological effects such as vasodilation, bronchoconstriction, and stimulation of gastric acid secretion .

- Clinical Applications : Histamine this compound has been studied for its potential role in enhancing immune responses in cancer therapy. A study showed improved leukemia-free survival rates when combined with interleukin-2 in patients with acute myeloid leukemia .

| Treatment Group | Leukemia-Free Survival Rate | Overall Survival Rate |

|---|---|---|

| Histamine + IL-2 | Improved | Higher |

| Control | Standard | Lower |

3. Trimetazidine this compound

Overview : Trimetazidine this compound is primarily used for the treatment of angina pectoris and has gained attention for its potential benefits in cardiac metabolism.

Biological Activity :

- Mechanism of Action : It functions as a metabolic modulator by inhibiting fatty acid oxidation and promoting glucose oxidation, which may enhance myocardial efficiency during ischemic conditions.

- Clinical Findings : A randomized controlled trial revealed that trimetazidine did not significantly improve exercise capacity in patients with nonobstructive hypertrophic cardiomyopathy compared to placebo .

| Outcome Measure | Trimetazidine Group | Placebo Group |

|---|---|---|

| Peak VO2 (mL/kg/min) | 17.66 ± 3.53 | 19.01 ± 4.68 |

| Walking Distance (m) | 38.4 m less | Baseline comparison |

Propriétés

IUPAC Name |

1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O.2ClH/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20;;/h1-6,9H,7-8,10,20H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZBBUVEKUGILP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678926 |

Source

|

| Record name | 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19603-97-5 |

Source

|

| Record name | 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.